avenic acid B

Description

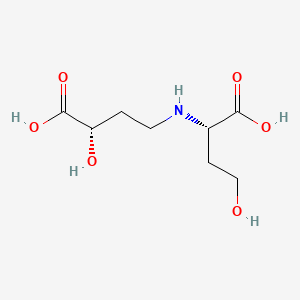

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

(2S)-4-[[(1S)-1-carboxy-3-hydroxypropyl]amino]-2-hydroxybutanoic acid |

InChI |

InChI=1S/C8H15NO6/c10-4-2-5(7(12)13)9-3-1-6(11)8(14)15/h5-6,9-11H,1-4H2,(H,12,13)(H,14,15)/t5-,6-/m0/s1 |

InChI Key |

YVTYLIZWVFUUMH-WDSKDSINSA-N |

Isomeric SMILES |

C(CN[C@@H](CCO)C(=O)O)[C@@H](C(=O)O)O |

Canonical SMILES |

C(CNC(CCO)C(=O)O)C(C(=O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation

Elucidation of Precursor Utilization and Enzymatic Steps

Avenic acid B is an N-containing carboxylic acid. europa.eu Its structure, determined through nuclear magnetic resonance (NMR) analysis and chemical synthesis, is N-[(3S)-3-carboxy-3-hydroxypropyl]-L-homoserine. oup.com While the specific precursor utilization and enzymatic steps for this compound itself are not widely detailed, related N-containing carboxylic acids, such as avenic acid A, have been shown to incorporate L-methionine as a precursor, potentially via 2'-deoxymugineic acid in Avena sativa. colab.ws This suggests that amino acid metabolism pathways could be involved in the biosynthesis of this compound. Amino acid biosynthesis is a fundamental metabolic process in organisms. youtube.comnih.gov

Genetic and Molecular Regulation of Biosynthesis

The precise genetic and molecular regulation governing the biosynthesis of this compound has not been extensively reported in the available literature. Generally, the production of specialized metabolites in plants is tightly controlled by complex gene regulatory networks. khanacademy.orgelifesciences.org These networks involve various transcription factors that regulate the expression of genes encoding biosynthetic enzymes. Environmental factors and developmental stages can significantly influence gene expression, thereby impacting the synthesis of such compounds. nih.gov

Transcriptomic and Proteomic Analyses of Biosynthetic Pathways

Isotopic Labeling Strategies for Pathway Mapping

Isotopic labeling is a crucial technique for elucidating metabolic and biosynthetic pathways by tracking the movement of specific atoms through a series of reactions. researchgate.net This method involves replacing one or more atoms in a precursor molecule with their isotopic counterparts (e.g., ¹³C, ¹⁵N, ²H). chempep.comckisotopes.comisotope.com By feeding these labeled precursors to an organism and analyzing the resulting labeling patterns in the target compound, researchers can determine the sequence of biochemical transformations and identify intermediate compounds. khanacademy.orgresearchgate.net

Common stable isotopes used in such studies include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). chempep.comisotope.com Labeling strategies can range from uniform labeling, where all atoms of a particular element are replaced, to specific site labeling, targeting only particular positions within the molecule. chempep.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are key analytical techniques used to detect and quantify these labeled compounds, providing detailed information about their incorporation into the biosynthetic product. ckisotopes.com While specific isotopic labeling studies for the direct elucidation of this compound's pathway are not detailed in the provided information, such methodologies would be instrumental in mapping its precise biosynthetic route if it were to be fully characterized.

Biological Functions and Mechanistic Studies in Plant Systems

Mechanisms of Iron Acquisition and Mobilization in Graminaceous Plants

Graminaceous plants, or grasses, have evolved a sophisticated mechanism, known as Strategy II, to acquire iron from the soil, a process in which avenic acid B is a key participant. nih.govcolab.ws This strategy is crucial for survival in environments where iron, an essential micronutrient, is present in sparingly soluble forms. nih.gov

Role in Strategy II Iron Uptake Systems

Strategy II relies on the chelation of ferric iron (Fe³⁺) by phytosiderophores, a class of molecules to which this compound belongs. nih.govnih.gov When faced with iron deficiency, graminaceous plants secrete these chelating agents from their roots into the rhizosphere. nih.govnih.gov this compound, along with other mugineic acid family phytosiderophores, is synthesized in the plant and released to solubilize iron from the soil. nih.govnih.gov The secretion of these phytosiderophores, including this compound, is markedly increased under iron-deficient conditions, highlighting their direct role in mitigating iron stress. usp.br The resulting Fe(III)-phytosiderophore complex is then taken up by the plant roots through specific transporter proteins. nih.govnih.gov The tolerance of different grass species to low iron availability is often correlated with the quantity and type of phytosiderophores they secrete. tandfonline.com For instance, barley, which is highly tolerant, secretes large amounts of various phytosiderophores, while rice, which is more sensitive, secretes much less. nih.govtandfonline.com

Chelation Dynamics of Ferric Iron

This compound functions as a chelator, a molecule that can form multiple bonds to a single metal ion. nih.govnih.gov It effectively binds to the insoluble Fe(III) in the soil, forming a stable, soluble Fe(III)-avenic acid B complex. nih.govnih.gov This chelation process is fundamental to mobilizing iron and making it available for plant uptake. nih.govresearchgate.net The structure of this compound, like other mugineic acids, is optimized for chelating ferric iron through octahedral hexacoordination. nih.govjst.go.jp This strong binding affinity allows it to efficiently scavenge iron from the soil environment. nih.gov The subsequent uptake of the entire Fe(III)-phytosiderophore complex into the root cells is a defining characteristic of Strategy II, distinguishing it from the reduction-based Strategy I found in non-graminaceous plants. nih.govcolab.ws

Rhizosphere Interactions and Ecological Physiology

The rhizosphere, the soil region immediately surrounding plant roots, is a hub of complex interactions. This compound, as a component of root exudates, plays a significant role in mediating these interactions and influencing the ecological physiology of the plant. nih.govusp.br

Mediation of Plant-Microbe Symbioses and Associations

Root exudates, including phytosiderophores like this compound, are crucial in shaping the microbial communities in the rhizosphere. nih.govresearchgate.net These compounds can act as signals, attracting beneficial microbes or deterring pathogenic ones. usp.brmdpi.com The secretion of phytosiderophores can influence the competition for iron between plants and microorganisms. nih.gov While microbial siderophores can have a higher affinity for iron than plant-derived phytosiderophores, the release of molecules like this compound is a key plant strategy in this competitive environment. nih.gov These interactions can range from mutualistic, where both plant and microbe benefit, to competitive. nih.gov The composition of root exudates helps determine the diversity and activity of the rhizospheric microbiome, which in turn can enhance nutrient availability and plant health. researchgate.netmdpi.com

Influence on Nutrient Cycling and Bioavailability in Soil

The release of this compound and other phytosiderophores directly impacts nutrient cycling, particularly that of iron. researchgate.net By chelating and solubilizing iron, these molecules increase its mobility and bioavailability in the soil. researchgate.netresearchgate.net This process is a critical part of how graminaceous plants engineer their immediate soil environment to overcome nutrient limitations. nih.gov The decomposition of organic matter by soil microbes, influenced by root exudates, further contributes to nutrient cycling. researchgate.netusda.gov The continuous movement and transformation of nutrients like iron within the ecosystem are vital for maintaining soil fertility and supporting plant growth. studymind.co.uksaskoer.ca

Involvement in Plant Stress Responses

This compound is a key molecule in the complex network of plant responses to environmental challenges. As a member of the phytosiderophore family, its primary role is linked to nutrient acquisition, which is intrinsically connected to how plants manage stress conditions, particularly those arising from nutrient limitations in the soil.

Graminaceous plants (grasses) have evolved a sophisticated chelation-based mechanism, known as Strategy II, to acquire iron from the soil, especially in high-pH or calcareous conditions where iron solubility is low. plos.orguodiyala.edu.iq this compound is a central component of this strategy. calameo.comusp.br Under conditions of iron deficiency, plants like oats and barley synthesize and secrete phytosiderophores, including avenic acid and its derivatives, from their roots. mdpi.comnih.gov These molecules are released in a distinct diurnal rhythm, typically for a few hours during the light period, and the release is most pronounced in the apical root zones. cabidigitallibrary.orgtandfonline.com

Once exuded into the rhizosphere (the soil region directly surrounding the roots), this compound acts as a high-affinity chelator for ferric iron (Fe³⁺). calameo.com It binds to the otherwise insoluble iron, forming a stable Fe(III)-phytosiderophore complex. This complex is then recognized and transported into the root cells by specific transporters on the plasma membrane, such as the Yellow Stripe 1 (YS1) transporter in maize. nih.gov This chelation and transport system is significantly more efficient at acquiring iron under deficient conditions than direct uptake mechanisms. cabidigitallibrary.org The synthesis of this compound and other phytosiderophores is a direct adaptive response to iron starvation; their concentrations are several times higher in iron-deficient plants compared to iron-sufficient ones. tandfonline.com

The production of these chelators is a critical survival mechanism. Plants that can release higher quantities of phytosiderophores, like barley, are generally more tolerant to low-iron conditions compared to species like maize or wheat, which secrete lower amounts. cabidigitallibrary.org

Table 1: Factors Influencing Phytosiderophore (PS) Release in Response to Iron Deficiency

| Factor | Observation | Plant Species Studied | Implication for this compound Function |

| Iron (Fe) Status | PS concentrations are several times higher in Fe-deficient plants than in Fe-sufficient plants. tandfonline.com Release is triggered by low iron availability. nih.gov | Barley tandfonline.com | This compound synthesis and exudation is a primary adaptive response to iron starvation. |

| Plant Age & Development | Overall PS release rates are a function of plant age and nutritional status. cabidigitallibrary.org Concentrations are higher in younger root and shoot zones. tandfonline.com | Barley cabidigitallibrary.orgtandfonline.com | The demand for iron and the capacity for this compound release change throughout the plant's life cycle, being highest in young, actively growing tissues. |

| Diurnal Cycle | Exudation is restricted to a few hours during the light period. cabidigitallibrary.org An inverse diurnal rhythm exists between PS concentration in roots and release. tandfonline.com | Barley cabidigitallibrary.orgtandfonline.com | This compound release is a tightly regulated process, likely coordinated with photosynthesis and other metabolic activities. |

| Root Zone | PS release is most pronounced in apical (tip) root zones. cabidigitallibrary.org | General Graminaceous cabidigitallibrary.org | The strategy is localized to the most active regions of root exploration and nutrient uptake. |

Direct research specifically detailing the interaction between this compound and salinity stress pathways is limited. While this compound is a known metabolite in certain salt-tolerant plants like fine fescue, a direct functional role in salinity tolerance has not been clearly established from the available research. umn.edu Plant responses to abiotic stresses like drought and high salinity are complex and often regulated by phytohormones such as abscisic acid (ABA). nih.govnih.gov ABA signaling can lead to the accumulation of various compounds, including certain amino acids, as part of the stress response. nih.gov However, a mechanistic link between ABA-mediated salinity response and the this compound pathway is not explicitly documented in current studies.

Adaptation to Iron Deficiency Stress

Contribution to Plant Growth and Development under Specific Nutritional Regimes

Nitrogen (N) Nutrition: The nutritional status of nitrogen significantly affects the iron acquisition system in grasses. Studies on durum wheat have shown that an enhanced supply of nitrogen (from 0.5 to 6 mM in nutrient solution) significantly increases the root release of phytosiderophores under iron-deficient conditions. nih.gov This increased release leads to greater mobilization and uptake of iron. Consequently, adequate nitrogen fertilization can bolster a plant's ability to cope with low iron availability, promoting better growth. nih.gov

Phosphorus (P) Nutrition: The interaction between phosphorus and iron is often competitive. Interestingly, in barley grown under iron-deficient conditions, low phosphorus levels were found to alleviate iron-deficiency symptoms. tandfonline.com Plants in low-phosphorus media showed better growth, higher chlorophyll (B73375) content, and increased iron accumulation in their shoots compared to control plants with high phosphorus. This alleviation of iron stress meant the plants had a reduced need to produce phytosiderophores, and accordingly, the accumulation and release of these chelators were depressed under low phosphorus. tandfonline.com

Sulfur (S) Nutrition: Sulfur is a critical component for the synthesis of this compound. The biosynthetic pathway for all phytosiderophores begins with the amino acid L-methionine, which contains sulfur. nih.gov Therefore, the plant's sulfur status is fundamentally linked to its ability to respond to iron deficiency. nih.gov Insufficient sulfur availability can directly limit the production of methionine, thereby reducing the plant's capacity to synthesize phytosiderophores. frontiersin.org This can lead to iron deficiency symptoms even if iron is present in the soil, as the plant lacks the necessary chelators to acquire it. frontiersin.orgresearchgate.net Studies have shown that under iron deficiency, plants increase their sulfur uptake and assimilation rates, highlighting the coordinated regulation of these two nutrients. nih.gov

Table 2: Influence of Different Nutritional Regimes on Phytosiderophore (PS)-Mediated Iron Acquisition and Plant Growth

| Nutritional Regime | Effect on PS (e.g., this compound) Synthesis/Release | Consequence for Plant Growth and Iron Nutrition |

| High Nitrogen (N) | Significantly increased root release of PS under Fe-deficiency. nih.gov | Enhances mobilization and uptake of iron, potentially improving growth under low-iron conditions. nih.gov |

| Low Phosphorus (P) | Depressed PS release from roots and accumulation in roots under Fe-deficiency. tandfonline.com | Alleviates Fe-deficiency chlorosis by enhancing Fe mobilization to shoots, leading to improved growth despite lower PS release. tandfonline.com |

| Sulfur (S) Deficiency | Limits the synthesis of PS due to lack of the precursor methionine. nih.govfrontiersin.org | Impairs the plant's ability to acquire iron, potentially inducing or exacerbating iron deficiency and stunting growth. frontiersin.org |

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques for Avenic Acid B and its Analogs

Chromatography is a fundamental technique for separating the components of a mixture. nih.gov For the analysis of this compound and its analogs, which are often found in complex biological samples like root exudates, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been utilized. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. nih.gov It is particularly well-suited for the analysis of non-volatile and thermally unstable compounds like avenic acids.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of polar compounds. In this technique, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

In the analysis of root exudates from Aegilops tauschii, a wild relative of wheat, HPLC was used to separate various phytosiderophores, including avenic acid. researchgate.net The chromatograms revealed distinct peaks corresponding to different compounds, with their retention times serving as a key identifier. For instance, in one study, a standard solution of avenic acid had a retention time of 11.63 minutes under the specific chromatographic conditions used. researchgate.net

The development of new HPLC methods is sometimes necessary to overcome challenges presented by complex sample matrices. For example, the presence of co-eluting polyphenolic components in certain herbal product formulations can interfere with the analysis of target compounds, necessitating the development of a more specific and robust HPLC method. researchgate.net Optimization of HPLC separations can involve adjusting the mobile phase composition, temperature, and flow rate to achieve excellent resolution of the target analytes. mst.edu

Table 1: HPLC Retention Times of Selected Phytosiderophores

| Compound | Retention Time (minutes) |

|---|---|

| Avenic acid | 11.63 |

| 2'-deoxymugineic acid (DMA) | 12.48 |

| Mugineic acid (MA) | 10.08 |

| 3'-hydroxymugineic acid (HMA) | 7.95 |

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for volatile and thermally stable compounds. savemyexams.comsavemyexams.com The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. scioninstruments.com Separation occurs based on the differential interactions of the compounds with the stationary phase. scioninstruments.com

While direct GC analysis of non-volatile amino acids like this compound is challenging, derivatization can be employed to convert them into more volatile forms suitable for GC analysis. However, the analysis of acidic compounds like avenic acid by GC can be problematic due to issues such as peak tailing and adsorption onto the stationary phase, which can affect accuracy and reproducibility. chromforum.org For this reason, HPLC is often the preferred method for the direct analysis of avenic acid and its analogs.

Despite these challenges, GC coupled with mass spectrometry (GC-MS) has been successfully used for the profiling of amino acids and organic acids in biological samples like barley. mdpi.com This approach typically involves a derivatization step to make the analytes amenable to GC analysis. mdpi.com

Mass Spectrometric Techniques for Structural Characterization and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of this compound and its analogs, providing high sensitivity and specificity. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov In ESI, a high voltage is applied to a liquid to create an aerosol, which then generates gas-phase ions from the analyte molecules in solution. nih.gov These ions can then be analyzed by a mass spectrometer.

ESI-MS can be used to determine the molecular weight of this compound and its analogs with high accuracy. The ion signal in ESI-MS is proportional to the analyte concentration, allowing for quantitative analysis. nih.gov The technique has been used to study a variety of organic acids and amino acids in different biological contexts. sci-hub.seethz.ch

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. It is used to obtain structural information about a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.gov This fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its identification.

In the context of this compound research, LC-ESI-MS/MS is a comprehensive method for both characterizing and quantifying all eight naturally occurring phytosiderophores of the mugineic acid family, including avenic acid. colab.ws This method has been validated and shown to have low limits of detection (LOD) and quantification (LOQ), below 11 and 35 nmol L⁻¹ respectively, with high precision. colab.ws

The fragmentation patterns of avenic acid (AVA) and its analog hydroxyavenic acid (HAVA) have been characterized using tandem MS/MS in positive electrospray ionization mode. researchgate.netresearchgate.net This detailed fragmentation data is crucial for the confident identification of these compounds in complex biological samples like barley root exudates. researchgate.netresearchgate.net

Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS)

Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid instrument offers high resolution, accurate mass measurement, and the ability to perform MS/MS experiments, making it a powerful tool for the identification and characterization of unknown compounds. nih.govmdpi.com

A rapid and highly sensitive liquid chromatography-electrospray ionization-quadrupole-time-of-flight mass spectrometry (LC-ESI-Q-TOF-MS) method has been developed for the direct and simultaneous determination of free phytosiderophores and their ferric complexes in plants. researchgate.net This method has been instrumental in identifying not only known phytosiderophores but also novel ones like avenic acid (AVA) and hydroxyavenic acid (HAVA) in the roots and root exudates of iron-deficient barley. researchgate.net The accurate mass measurements provided by Q-TOF-MS greatly facilitate the confident identification of these compounds. researchgate.netresearchgate.net

Table 2: Mass Spectrometric Data for Avenic Acid and Related Compounds

| Compound | Calculated m/z | Observed m/z |

|---|---|---|

| Avenic acid (AVA) | 319.1556 | 319.1551 |

| Hydroxyavenic acid (HAVA) | 335.1505 | 335.1501 |

| Nicotianamine (NA) | 304.1523 | 304.1523 |

| 3''-oxo acid | 303.1198 | 303.1198 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the de novo structural elucidation of organic molecules, including complex non-proteinogenic amino acids like this compound. researchgate.net The power of NMR lies in its ability to provide detailed, atom-level information about the molecular framework, stereochemistry, and connectivity of atoms within a molecule in solution, which closely mimics its natural environment. nih.gov

For a molecule such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign its structure.

¹H NMR Spectroscopy : This technique provides information about the chemical environment of hydrogen atoms (protons). The chemical shift of each proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J-values) reveal the number of adjacent protons, allowing for the mapping of proton-proton connectivities through covalent bonds. libretexts.org

¹³C NMR Spectroscopy : A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their chemical environment (e.g., alkane, alcohol, carboxylic acid). libretexts.orgmdpi.com The chemical shift range for ¹³C is much wider than for ¹H, which often results in a spectrum with one resolved peak for each carbon atom. libretexts.org

2D NMR Techniques : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assembling the complete molecular structure. researchgate.net COSY identifies protons that are coupled to each other, HSQC correlates protons directly to the carbons they are attached to, and HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting different molecular fragments. researchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound

The following data is computationally predicted and sourced from the Human Metabolome Database (HMDB). researchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 175.78 |

| C2 | 53.0 |

| C3 | 29.49 |

| C4 | 59.8 |

| C5 | 45.42 |

| C6 | 28.52 |

| C7 | 69.54 |

| C8 | 179.37 |

Table 1: Predicted ¹³C NMR chemical shifts for the eight carbon atoms of this compound in D₂O at 400 MHz. Data is sourced from computational predictions available in the Human Metabolome Database (HMDB0038751). researchgate.net

Isotopic Dilution Mass Spectrometry for Precise Quantification

Isotopic Dilution Mass Spectrometry (IDMS), often referred to as Stable Isotope Dilution Assay (SIDA), is considered a definitive "gold standard" method for the precise and accurate quantification of target analytes in complex biological samples. This technique is particularly valuable for quantifying low-abundance molecules like non-proteinogenic amino acids in intricate matrices such as plant root exudates or tissue extracts.

The core principle of IDMS involves the addition of a known quantity of a stable, isotopically labeled version of the target analyte to the sample at the earliest stage of analysis. For this compound, this would involve an internal standard such as [¹³C₂]-avenic acid B. This labeled standard is chemically identical to the endogenous (unlabeled) this compound and therefore exhibits the same behavior during sample extraction, purification, and chromatographic separation.

Key advantages of this methodology include:

High Accuracy and Precision : By measuring the ratio of the mass signal from the natural analyte to that of the known amount of the isotopically labeled internal standard, the method inherently corrects for analyte loss during sample preparation and for variations in instrument response (matrix effects).

High Specificity : The use of mass spectrometry, particularly tandem mass spectrometry (MS/MS), ensures that the measurement is highly specific to the analyte of interest, distinguishing it from other structurally similar compounds.

The application of IDMS for phytosiderophores has been advanced by the successful chemical synthesis of ¹³C₂-labeled precursors for the mugineic and avenic acid families. hmdb.ca This development is critical as it provides the necessary isotopically labeled internal standards required to establish a robust and reliable IDMS method for the absolute quantification of this compound in research. hmdb.ca

Integration of Multi-Omics Data for Comprehensive Metabolic Analysis (e.g., Metabolomics, Proteomics)

To gain a comprehensive understanding of the biological role of this compound, researchers are increasingly turning to multi-omics approaches that integrate data from different molecular levels. Combining metabolomics and proteomics allows for a systems-level view of how the synthesis and function of this compound are regulated within an organism, such as a plant responding to nutrient stress.

Metabolomics : This is the large-scale study of small molecules, or metabolites, within a biological system. Targeted or untargeted metabolomic analyses using techniques like LC-MS can precisely quantify the levels of this compound and related compounds in plant tissues or exudates. This provides a direct snapshot of the plant's metabolic state and its response to specific conditions, such as iron deficiency, which is known to stimulate phytosiderophore production.

Proteomics : This field focuses on the large-scale study of proteins. Using mass spectrometry-based proteomics, scientists can identify and quantify thousands of proteins in a sample. In the context of this compound, this allows for the measurement of expression levels of the specific enzymes (e.g., synthetases, reductases) involved in its biosynthetic pathway.

By integrating these two datasets, researchers can move beyond simple correlation to build detailed models of metabolic networks. For example, an integrated analysis can reveal whether an observed increase in this compound levels (metabolomics data) under iron-limiting conditions is directly correlated with the increased expression of its biosynthetic enzymes (proteomics data). libretexts.org This approach can help identify key regulatory proteins, uncover previously unknown steps in the metabolic pathway, and provide a holistic understanding of how plants manage micronutrient acquisition through the deployment of compounds like this compound.

Chemical Synthesis, Derivatization, and Structure Activity Relationships

Total Synthesis Approaches for Avenic Acid B and its Analogs

The structural elucidation of this compound, identified as 2(S),3'(S)-N-(3-hydroxy-3-carboxypropyl)-homoserine, was confirmed through chemical synthesis. Current time information in Bangalore, IN.nih.gov The synthesis of this compound and its analogs, which are part of the broader mugineic acid family of phytosiderophores, has been a subject of interest to confirm their structures and to enable further biological studies. jst.go.jp

One of the key challenges in the synthesis of these non-proteinogenic amino acids is the creation of multiple chiral centers with specific stereochemistry. Synthetic strategies often involve the use of readily available chiral starting materials, a concept known as chiral pool synthesis. mdpi.com For instance, L-amino acids serve as common precursors. researchgate.net

The synthesis of analogs often involves modifying the core structure of this compound to investigate the roles of different functional groups. For example, analogs of the related 2'-deoxymugineic acid (DMA) have been synthesized to study structure-activity relationships. nih.gov These synthetic efforts are crucial for understanding the structural requirements for iron chelation and transport.

Stereoselective Synthesis and Chiral Control in Analog Generation

The biological activity of this compound and its analogs is highly dependent on their stereochemistry. Therefore, stereoselective synthesis and precise chiral control are paramount in the generation of these molecules. koreascience.kr this compound itself possesses two chiral centers, and establishing the correct absolute configuration at each is essential for its natural function. Current time information in Bangalore, IN.nih.gov

Various methods for asymmetric synthesis are employed to achieve the desired stereochemical outcome. These include the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereoselectivity of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. Oxazolidinones and camphorsultam are examples of chiral auxiliaries that have been widely used in asymmetric synthesis. wikipedia.org

Another powerful technique is catalyst-controlled asymmetric synthesis, where a chiral catalyst promotes the formation of one enantiomer or diastereomer over others. core.ac.uk Chiral phosphoric acids, for instance, have been used to catalyze a wide range of reactions with high stereoselectivity. beilstein-journals.org For the synthesis of complex amino acid derivatives, phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also proven effective in controlling stereochemistry. nih.gov

In the context of this compound analogs, stereoselective methods are crucial for preparing diastereomerically pure compounds. This allows for the systematic investigation of how the configuration at each chiral center affects biological activity, such as iron chelation and transport. For example, the synthesis of all four possible stereoisomers of a β-branched α-amino acid allows for a detailed understanding of the stereochemical requirements of its biological target.

Design and Synthesis of Radiolabeled or Isotopically Enriched Probes for Biological Studies

To investigate the biological pathways involving this compound, such as its absorption, distribution, metabolism, and excretion (ADME), researchers have designed and synthesized radiolabeled and isotopically enriched probes. princeton.edumdpi.com These labeled compounds act as tracers, allowing for their detection and quantification in biological systems. princeton.edu

Commonly used isotopes for this purpose include carbon-14 (B1195169) (¹⁴C) and fluorine-18 (B77423) (¹⁸F). core.ac.uknih.gov The synthesis of these labeled probes often involves incorporating the isotope in the final steps of the synthetic route to maximize the radiochemical yield and specific activity. For instance, ¹⁴C can be introduced using labeled starting materials like [¹⁴C]barium carbonate or [¹⁴C]potassium cyanide, which are then converted into various labeled intermediates. princeton.edu

A divergent synthetic strategy has been successfully applied to produce eight different ¹³C₂-labeled phytosiderophores of the mugineic and avenic acid families. researchgate.net This approach utilized labeled starting materials such as ¹³C₂-bromoacetic acid and ¹³C₂-glycine. researchgate.net The synthesis of these labeled probes is instrumental in studying their role as "plant iron carriers" and their uptake mechanisms in graminaceous plants. researchgate.net

The development of radiolabeled analogs, such as those containing ¹⁸F for Positron Emission Tomography (PET) imaging, allows for non-invasive in vivo studies. core.ac.uknih.gov The synthesis and biological evaluation of such probes provide valuable insights into the pharmacokinetics and target engagement of these molecules. nih.govacs.orgnih.gov

Mechanistic Structure-Activity Relationship (SAR) Investigations

This compound, a phytosiderophore, functions as an iron chelator, binding to Fe(III) to facilitate its uptake by plants. nih.govjst.go.jpoup.comresearchgate.net The efficiency of this chelation is determined by specific molecular features within its structure. This compound possesses carboxyl, hydroxyl, and amino groups that act as ligands for the iron ion. mdpi.comnih.gov These functional groups coordinate with the ferric ion, typically forming a stable hexadentate octahedral complex. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies on this compound and its analogs have helped to elucidate the key determinants for effective iron chelation. The spatial arrangement of the chelating groups is critical. plos.org The presence of both carboxyl and hydroxyl groups is a common feature among carboxylate-type siderophores and is crucial for their iron-binding capacity. mdpi.com The amino groups also play a vital role in the coordination of the iron atom. researchgate.net

Studies on related siderophores have shown that modifications to the backbone or the chelating groups can significantly impact iron affinity. For example, the stereochemistry at the chiral centers can influence the conformation of the molecule and, consequently, its ability to form a stable complex with iron. nih.gov The protonation state of the functional groups, which is influenced by the pH of the surrounding environment, also affects the chelation efficiency. mdpi.com

The following table summarizes the key functional groups of this compound involved in iron chelation.

| Functional Group | Role in Iron Chelation |

| Carboxyl Groups | Act as primary ligands, donating oxygen atoms to coordinate with the Fe(III) ion. princeton.eduresearchgate.net |

| Hydroxyl Group | Participates in the coordination of the Fe(III) ion. princeton.eduresearchgate.net |

| Secondary Amino Group | The nitrogen atom acts as a key coordination site for the Fe(III) ion. researchgate.net |

The relative positioning and orientation of these groups are crucial for the high affinity and specificity of this compound for iron.

The transport of the this compound-iron complex into plant cells is a highly specific process mediated by membrane transport proteins. oup.comresearchgate.net The structural features of the entire Fe(III)-phytosiderophore complex are critical for recognition and binding by these transporters. researchgate.netnih.gov

In graminaceous plants, transporters of the Yellow Stripe 1 (YS1) and Yellow Stripe 1-Like (YSL) families are involved in the uptake of Fe(III)-phytosiderophore complexes. nih.gov Additionally, transporters from the major facilitator superfamily (MFS), such as TOM1 in rice, are responsible for the efflux of phytosiderophores like avenic acid from the roots into the soil. oup.comresearchgate.net

The stereochemistry of the phytosiderophore is also critical for transport. For instance, the natural stereoisomer of the related mugineic acid is transported much more efficiently than its synthetic epimers, highlighting the high degree of stereospecificity of the transport system. researchgate.net

The following table outlines the key structural aspects of this compound and its iron complex that are believed to influence biological transport and receptor binding.

| Structural Feature | Influence on Transport and Binding |

| Overall 3D structure of the Fe(III) complex | The specific conformation of the complex is recognized by the transporter proteins. researchgate.netnih.gov |

| Stereochemistry | The absolute configuration of the chiral centers is critical for efficient binding and transport. researchgate.net |

| Surface charge distribution | The distribution of charges on the surface of the complex likely plays a role in the initial interaction with the transporter. |

| Specific functional groups | While primarily involved in chelation, these groups also contribute to the overall structure recognized by the transporter. |

Further research, including co-crystallization of transporters with their Fe(III)-phytosiderophore substrates, will be necessary to fully elucidate the precise molecular interactions governing this vital nutrient uptake process.

Ecological Significance and Environmental Dynamics

Role in Soil Biogeochemical Cycles and Nutrient Mobilization

Avenic acid B plays a pivotal role in the biogeochemical cycling of essential micronutrients, particularly iron (Fe). eolss.net In many soil environments, especially those with high pH, iron exists predominantly as insoluble ferric (Fe³⁺) oxides and hydroxides, rendering it unavailable for plant uptake. nih.govfrontiersin.org Graminaceous plants overcome this limitation through a "chelation strategy," which involves the secretion of phytosiderophores like this compound into the rhizosphere, the soil region immediately surrounding the plant roots. nih.govjst.go.jp

Once released, this compound acts as a powerful chelator, binding with Fe³⁺ to form a stable, water-soluble Fe(III)-phytosiderophore complex. academicjournals.orgnih.gov This process effectively mobilizes iron from soil minerals, making it available for absorption by the plant. academicjournals.org The plant root then takes up the entire Fe(III)-avenic acid complex via specific transporter proteins on the plasma membrane. nih.govmdpi.com Beyond iron, research indicates that this compound and other phytosiderophores can also chelate and mobilize other crucial micronutrients, including zinc (Zn), copper (Cu), and manganese (Mn), thereby influencing their availability and cycling within the plant-soil system. academicjournals.orggeoscienceworld.org This mobilization is a key mechanism by which graminaceous plants influence local soil chemistry and acquire nutrients under deficient conditions. mdpi.com

The release of these organic compounds is a direct link between biological activity (plant root exudation) and geological processes (mineral dissolution), a fundamental interaction in biogeochemical cycles. wikipedia.orglidsen.com By converting mineral-bound nutrients into bioavailable forms, this compound directly facilitates the transfer of these elements from the lithosphere to the biosphere. geoscienceworld.orgwikipedia.org

Interactions with Soil Microorganisms and their Metabolic Processes

The rhizosphere is a hotspot of microbial activity, largely driven by the release of root exudates, which serve as a primary carbon and energy source for soil microorganisms. mdpi.comresearchgate.net this compound, as a component of these exudates, directly influences the composition and metabolic functions of the rhizospheric microbial community. nih.govusp.br The introduction of carbon-rich compounds like this compound into the soil can stimulate microbial growth and activity. academicjournals.orgmdpi.com

However, phytosiderophores are also susceptible to microbial degradation. nih.govtandfonline.com Studies on related phytosiderophores show they can be rapidly mineralized by soil microbes, which utilize them as a nutrient source. This competition between plant roots and microorganisms for phytosiderophore-chelated iron is a critical dynamic in the rhizosphere. tandfonline.com While plants secrete avenic acid to acquire iron, microbes can degrade the molecule to access both the iron and the carbon. nih.gov

The presence of this compound can select for specific microbial populations capable of metabolizing it. tandfonline.com Some microorganisms have developed mechanisms to utilize these plant-derived chelators, potentially altering the microbial community structure in favor of species that can thrive on such substrates. nih.gov This interaction is complex; while some microbes compete with the plant, others may engage in processes that indirectly benefit the plant by participating in broader nutrient cycles that are stimulated by the influx of organic matter from root exudates. The secretion of this compound, therefore, helps shape the chemical and biological properties of the rhizosphere, mediating a complex web of interactions between the plant and its associated microbial community. nih.govresearchgate.net

Impact on Ecosystem Functioning and Plant Community Dynamics

The ability of plants to secrete this compound has significant implications for ecosystem functioning and plant community dynamics, particularly in nutrient-limited environments. By enhancing their own nutrient uptake, plants that produce phytosiderophores gain a competitive advantage over other plants and microorganisms that cannot access chelated iron. usp.br This can influence plant community structure, favoring the growth and establishment of graminaceous species in soils where micronutrients are scarce.

The modification of the rhizosphere environment through the exudation of this compound can also have broader effects. The increased mobilization of nutrients not only benefits the secreting plant but can also alter nutrient availability for neighboring plants and the wider soil food web, a process that can influence inter-species competition and facilitation. usp.br

Fate and Transformation in Environmental Matrices (e.g., Soil, Water)

Once secreted into the soil, this compound is subject to several environmental processes that determine its fate and persistence. mdpi.com As an organic acid, its primary fate in the soil matrix is microbial degradation. tandfonline.com Research on mugineic acids indicates they are readily decomposed by soil microorganisms, with half-lives that can be as short as a few hours under favorable conditions. tandfonline.com The rate of degradation is influenced by factors such as soil type, temperature, moisture, and the abundance and activity of the microbial population. tandfonline.com

In the soil solution, this compound exists either as a free molecule or, more commonly, as a metal complex. researchgate.net The formation of these stable metal chelates can influence its mobility and bioavailability. While chelation makes the metal more soluble, the complex itself can be adsorbed onto soil colloids, such as clay minerals and organic matter, or remain in the soil solution where it can be transported by water flow.

Should this compound or its metal complexes be leached from the soil profile into groundwater or surface water, they would be subject to further dilution and degradation. In aquatic environments, microbial activity would continue to be the primary driver of its transformation, breaking it down into simpler inorganic compounds. Due to its rapid biodegradation, this compound is not expected to persist long-term or bioaccumulate in the environment. nih.gov Its existence is transient, tightly coupled to the immediate nutritional needs of the plants that produce it and the metabolic activity of the soil microbiome. tandfonline.com

Research Findings on this compound

| Research Area | Key Findings | Citations |

| Nutrient Mobilization | This compound is a phytosiderophore secreted by graminaceous plants under iron and zinc deficiency to chelate and mobilize these nutrients from the soil. academicjournals.orgnih.govgeoscienceworld.org | |

| It forms stable, water-soluble complexes with Fe³⁺, Cu²⁺, Zn²⁺, and Mn²⁺, increasing their bioavailability for plant uptake. academicjournals.orgresearchgate.netgeoscienceworld.org | ||

| Rhizosphere Interactions | As a root exudate, it serves as a carbon source for soil microorganisms, influencing the microbial community structure and activity in the rhizosphere. mdpi.comresearchgate.netnih.gov | |

| This compound is susceptible to rapid degradation by soil microorganisms, leading to competition between plants and microbes for the chelated nutrients. nih.govtandfonline.com | ||

| Ecosystem Impact | The production of this compound provides a competitive advantage to secreting plants in nutrient-poor soils, influencing plant community dynamics. usp.br | |

| By facilitating nutrient turnover, it contributes to primary productivity and overall ecosystem functioning. | ||

| Environmental Fate | The primary fate of this compound in soil and water is rapid biodegradation by microorganisms. tandfonline.com | |

| Its persistence is low, and it is not expected to bioaccumulate due to its ready decomposition. nih.gov |

Research Applications and Biotechnological Potential

Strategies for Enhancing Iron Use Efficiency in Crop Plants

Iron deficiency is a major constraint for crop production worldwide, particularly in alkaline and calcareous soils where iron solubility is low. Graminaceous plants (grasses) have evolved a sophisticated mechanism to cope with low iron availability by synthesizing and secreting phytosiderophores (PS), such as avenic acid B.

The efficiency of iron uptake is directly linked to the amount and type of phytosiderophores a plant secretes. Research has consistently shown that crop species like barley and rye, which release high concentrations of PS, are more tolerant to iron deficiency compared to species like maize and rice, which secrete lower amounts. The secretion of these chelators, including avenic acids, is significantly increased when plants experience iron shortage.

Strategies to enhance iron use efficiency, therefore, often focus on boosting a plant's natural ability to produce and release these compounds. By chelating otherwise unavailable soil iron, this compound and other phytosiderophores create a soluble Fe(III)-PS complex that is then taken up by specific transporters in the root plasma membrane. This mechanism not only enhances iron nutrition but also the uptake of other essential micronutrients like zinc.

Genetic Engineering Approaches for this compound Overproduction in Crops

Genetic engineering presents a powerful tool for improving the nutritional value and stress resilience of crops. A key strategy for enhancing iron uptake in cereals is the overproduction of phytosiderophores through genetic modification. While much of the research has centered on the mugineic acid family of phytosiderophores, the principles are applicable to the biosynthesis of this compound.

The biosynthetic pathway for all phytosiderophores starts from S-adenosyl methionine (SAM). Therefore, genetic engineering approaches could target key enzymes in this pathway to increase the flux towards this compound production.

| Modification of Transporter Genes | Upregulate the expression of transporter proteins responsible for secreting phytosiderophores from the roots into the rhizosphere. | More efficient release of chelating agents into the soil, maximizing their effect. |

Although specific examples of engineering for this compound overproduction are not widely documented, the successful enhancement of deoxymugineic acid (DMA) production in rice and other cereals demonstrates the viability of this approach for improving crop nutrition.

Application in Sustainable Agriculture and Plant Nutrition Management

Phytosiderophores like this compound are central to sustainable nutrient management as they represent a natural, biological solution to nutrient limitation. Their application can reduce the reliance on synthetic chemical fertilizers, which can have negative environmental impacts.

The development of biofertilizers that leverage the metal-chelating properties of siderophores is a promising area of research. Two primary strategies have emerged:

Synthetic Analogs : Due to the high cost of synthesizing natural phytosiderophores and their rapid degradation in soil, researchers have developed synthetic analogs. A notable example is proline-2′-deoxymugineic acid (PDMA), an analog of a natural phytosiderophore. Studies have shown that PDMA is an effective biofertilizer that not only improves iron uptake but also promotes the absorption of other nutrients and beneficially modulates the community of microorganisms in the rhizosphere. This approach provides a theoretical basis for the potential development of biofertilizers based on the structure of other phytosiderophores like this compound.

Phytoremediation is an environmental technology that uses green plants to remove pollutants from contaminated soil and water. The ability of phytosiderophores to bind with a variety of metals makes them valuable in this context. While their primary biological role is iron acquisition, they can also chelate and mobilize other metals, including heavy metal contaminants.

Research has shown that phytosiderophores have a high affinity for several metal cations, enabling them to increase the bioavailability of these metals for plant uptake—a process known as phytoextraction. This is particularly relevant for cleaning soils with low to moderate levels of contamination.

Metal Affinity of Phytosiderophores

| Metal Ion | Relative Binding Affinity |

| Cd²⁺ | Very High |

| Ni²⁺ | High |

| Pb²⁺ | High |

| Cu²⁺ | Moderate-High |

| Fe³⁺ | Moderate-High |

| Zn²⁺ | Moderate |

| Mn²⁺ | Moderate |

| Al³⁺ | Very Weak |

| Cr³⁺ | Very Weak |

This table represents the general binding affinity order for phytosiderophores as a class.

The secretion of avenic acids by oats and other grasses can enhance the mobilization of not only iron but also copper (Cu), zinc (Zn), nickel (Ni), and cadmium (Cd) from the soil, facilitating their removal by plants.

Development of Phytosiderophore-Based Biofertilizers

Advancements in Fundamental Plant Biology Research

The discovery and characterization of this compound and other phytosiderophores have been pivotal for advancing our fundamental understanding of plant biology. The identification of this compound from the root washings of Avena sativa was a key step in confirming that graminaceous plants secrete specific iron-chelating compounds to acquire iron.

This research led to the establishment of the "Strategy II" model for iron uptake, distinguishing it from the reduction-based "Strategy I" used by non-graminaceous plants. Further studies using metabolomics have identified this compound in other species, such as the turfgrass Festuca brevipila, and have even detected its upregulation in products like fermented oat beverages, suggesting its stability and presence beyond the rhizosphere. This foundational knowledge continues to drive research into plant nutrition, plant-microbe interactions, and the development of sustainable agricultural solutions.

Q & A

Q. What statistical frameworks are recommended for correlating this compound secretion with micronutrient uptake efficiency?

- Methodological Answer : Structural equation modeling (SEM) integrates data on root exudation rates, soil chemistry, and plant nutrient content. Partial least squares regression (PLSR) handles collinear variables (e.g., pH, Fe, Zn), while bootstrapping validates model robustness .

Research Gaps and Future Directions

Q. What unresolved questions exist regarding this compound’s role in plant-microbe interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.